2-(Benzyloxymethyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(phenylmethoxymethyl)piperazine |
InChI |
InChI=1S/C12H18N2O/c1-2-4-11(5-3-1)9-15-10-12-8-13-6-7-14-12/h1-5,12-14H,6-10H2 |
InChI Key |
AVMGGTFIYSXJAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzyloxymethyl Piperazine and Its Stereoisomers
Retrosynthetic Analysis of the 2-(Benzyloxymethyl)piperazine Core
A retrosynthetic analysis of the this compound structure reveals several potential synthetic pathways. The primary disconnection points are the C-N bonds within the piperazine (B1678402) ring and the benzyloxymethyl ether bond.
Disconnection of the C2-N1 and C3-N4 bonds: This approach suggests a cyclization strategy. A key precursor would be a chiral 1,2-diamine equipped with the benzyloxymethyl side chain. This diamine could be derived from a chiral α-amino acid, such as serine. For instance, (S)-serine can be transformed into a suitably protected (S)-1,2-diaminopropan-3-ol derivative. The benzyloxy group can be introduced via Williamson ether synthesis. The piperazine ring is then formed by reacting this diamine with a two-carbon electrophile, such as a dihalide or a glyoxal (B1671930) equivalent.
Disconnection of the C-C side chain: An alternative strategy involves building the side chain onto a pre-formed piperazine or piperazinone ring. This can be achieved through the α-lithiation of an N-Boc protected piperazine, followed by reaction with an appropriate electrophile. mdpi.com However, for the benzyloxymethyl group, direct alkylation can be challenging. A more common approach is the reduction of a 2-carboxypiperazine or a 2-(alkoxycarbonyl)piperazine derivative to the corresponding hydroxymethylpiperazine, which is then benzylated. This places chiral piperazine-2-carboxylic acid derivatives, often sourced from the chiral pool, as key starting materials.
Chiral Pool Approach: The most direct retrosynthetic path traces the molecule back to a readily available chiral starting material. (S)- or (R)-2,3-diaminopropionic acid or, more commonly, proteinogenic amino acids like (S)-aspartic acid or (S)-glutamic acid can serve as precursors. rsc.org For example, starting from (S)-aspartate, a multi-step synthesis can yield a chiral piperazinedione intermediate, which upon reduction and functional group manipulation, provides the target molecule. rsc.org
Enantioselective Synthesis of Chiral this compound
The creation of enantiomerically pure this compound relies on several established asymmetric synthesis strategies.
While direct asymmetric catalytic synthesis of this compound is not extensively documented, related methodologies provide a clear blueprint. Asymmetric hydrogenation is a powerful tool for creating chiral piperazines. For instance, chiral piperazin-2-ones can be synthesized via palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which can then be reduced to the corresponding chiral piperazines. caltech.edu Another approach involves the catalytic enantioselective synthesis of α-tertiary piperazin-2-ones through asymmetric palladium-catalyzed decarboxylative allylic alkylation, which are subsequently reduced to chiral piperazines. caltech.edu These methods highlight the potential for using transition-metal catalysis to establish the stereocenter at the C2 position.
The use of the "chiral pool" is the most prominent chiral auxiliary-based strategy for synthesizing chiral 2-substituted piperazines. nih.gov This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids, to impart chirality to the final product. A common route starts from proteinogenic amino acids like (S)-aspartate or (S)-glutamate. rsc.org
A typical sequence involves the formation of a chiral piperazinedione intermediate. For example, (S)-aspartic acid can be converted into a protected diester, which undergoes cyclization with an amine to form a chiral dioxopiperazine. This scaffold can then be selectively N-alkylated. Subsequent reduction of the amide bonds and the ester group, followed by benzylation of the resulting primary alcohol, yields the target compound. This strategy provides a reliable and scalable path to enantiomerically pure 2-substituted piperazines. rsc.orgrsc.org
Table 1: Example of Chiral Pool Synthesis of Homologous Piperazine-alcanols
| Starting Material | Key Intermediate | Final Product Type | Reference |
|---|---|---|---|
| (S)-Aspartate | N-alkylated piperazinedione ester | Piperazine-ethanol derivatives | rsc.org |
| (S)-Glutamate | N-alkylated piperazinedione ester | Piperazine-propanol derivatives | rsc.org |
Diastereoselective strategies involve the use of a chiral center already present in the molecule to control the formation of a new stereocenter. For the synthesis of this compound, this can be applied by functionalizing a pre-existing chiral piperazine scaffold. For example, a chiral piperazine-2,5-dione derived from an amino acid can undergo diastereoselective alkylation at the α-carbon. acs.org By carefully selecting the chiral precursor and reaction conditions, a high degree of stereocontrol can be achieved, leading to the desired diastereomer which can be further elaborated to the final product.
When a racemic mixture of this compound is synthesized, resolution techniques can be employed to separate the enantiomers. Kinetic resolution is a powerful method for this purpose. A notable example is the kinetic resolution of 2-arylpiperazines using the chiral base (+)-sparteine in combination with n-butyllithium (n-BuLi). nih.govacs.org This process involves the preferential deprotonation of one enantiomer of the N-Boc protected piperazine, which is then trapped with an electrophile. nih.govacs.org This leaves the unreacted starting material enriched in the other enantiomer. nih.gov Although demonstrated for 2-arylpiperazines, this methodology is applicable to other 2-substituted piperazines, offering a viable route to enantioenriched products.
Table 2: Kinetic Resolution of 2-Arylpiperazines using (+)-Sparteine/n-BuLi
| Substrate | Recovered Starting Material (Yield) | Enantiomeric Ratio (er) | Trapped Product (Yield) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|
| N-Boc-2-phenylpiperazine | 44% | 99:1 | 32% | 98:2 | nih.gov |
| N-Boc-2-(4-chlorophenyl)piperazine | 38% | 99:1 | 30% | 98:2 | nih.gov |
| N-Boc-2-(4-fluorophenyl)piperazine | 41% | 99:1 | 28% | 98:2 | nih.gov |
Convergent and Divergent Synthetic Strategies for this compound
Both convergent and divergent strategies can be envisioned for the synthesis of this compound and its analogs.
A divergent synthesis approach is exemplified by the chiral pool synthesis starting from amino acids. nih.gov A common chiral intermediate, such as an orthogonally protected 2-carboxypiperazine or piperazinedione, can be synthesized on a larger scale. rsc.org This intermediate can then be "diverged" into a library of analogs by reacting it with various electrophiles or by performing different functional group transformations. For example, the N1 and N4 positions can be functionalized with different groups, and the C2-substituent can be modified. Starting from (S)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate, one could generate a variety of ethers at the hydroxymethyl position while also introducing diverse substituents at the N4 position. chemicalbook.com
A convergent synthesis would involve the separate preparation of key fragments of the molecule, which are then combined in a late-stage step. For this compound, one fragment could be a chiral epoxide derived from (S)-glycidol. google.com A second fragment would be a suitably protected ethylenediamine (B42938) derivative. The ring-opening of the epoxide with the diamine would form a key C-N bond and establish the stereocenter, followed by cyclization to form the piperazine ring. This approach allows for flexibility in the synthesis of analogs by modifying each fragment independently before the coupling step.
Key Precursor Synthesis and Functional Group Transformations
The synthesis of enantiomerically pure this compound typically originates from readily available chiral building blocks, with the proteinogenic amino acid (S)-serine being a common starting material for the (S)-enantiomer. nih.gov This approach ensures that the stereocenter is defined at an early stage. The synthetic pathway involves a sequence of protection, activation, and cyclization steps.
A plausible synthetic route begins with the protection of the functional groups of (S)-serine. The amino group is commonly protected with a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, while the carboxylic acid is often converted to a methyl or ethyl ester. The key benzyloxymethyl side chain is formed by the etherification of the primary hydroxyl group of the serine derivative using a benzyl (B1604629) halide, such as benzyl bromide, under basic conditions (e.g., using sodium hydride).
Following the formation of the protected, O-benzylated serine ester, the carboxylic ester is selectively reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄). This resulting amino alcohol is a crucial precursor for the piperazine ring. To facilitate cyclization, the newly formed hydroxyl group is converted into a good leaving group, often by tosylation or mesylation, or by conversion to an alkyl halide.
The final key transformation is the formation of the piperazine ring. This can be achieved through several methods, including intramolecular cyclization. For instance, the activated precursor can be reacted with a protected aminoethyl amine, followed by a base-mediated ring closure. An alternative and frequently employed strategy involves reductive amination. researchgate.netnih.gov An aldehyde, generated by the oxidation of the amino alcohol precursor, can undergo reductive amination with a suitably protected ethylenediamine derivative to form the piperazine ring. The use of specific protecting groups on the nitrogen atoms, such as benzyl (Bn) or Boc groups, is critical to direct the regioselectivity of the reactions and to allow for selective deprotection at later stages. For example, a benzyl group can be removed via catalytic hydrogenolysis over palladium on carbon (Pd/C).
Optimization of Reaction Conditions for Enhanced Yield and Stereocontrol
Optimizing reaction parameters is crucial for maximizing the yield of this compound and controlling its stereochemical purity. This involves a systematic evaluation of solvents, temperature, catalysts, and reaction times for the key synthetic steps, particularly the piperazine ring formation.
The choice of solvent significantly impacts reaction rates, yields, and in some cases, stereoselectivity. For piperazine synthesis involving reductive amination or nucleophilic substitution, a range of solvents may be employed. The optimal solvent depends on the specific reagents and reaction type. In a study on the synthesis of piperazine derivatives via reductive amination, solvents such as 1,2-dichloroethane (B1671644) and acetonitrile (B52724) were utilized. nih.govclockss.org For copper-catalyzed piperazine synthesis, changing the solvent system from a 4:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and hexafluoroisopropanol (HFIP) to a 4:1 mixture of HFIP and acetonitrile (CH₃CN) was found to improve reaction efficiency, allowing the reaction to proceed with catalytic instead of stoichiometric amounts of copper. mdpi.com
Table 1: Effect of Solvent on a Model Reductive Amination Reaction
| Entry | Solvent | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 1,2-Dichloroethane (DCE) | 12 | 85 | nih.gov |
| 2 | Tetrahydrofuran (THF) | 12 | 78 | nih.gov |
| 3 | Acetonitrile (ACN) | 4 | 92 | nih.gov |
| 4 | Methanol (MeOH) | 24 | 65 | nih.gov |
Temperature control is essential throughout the synthesis. Reactions involving highly reactive reagents like LiAlH₄ are typically initiated at low temperatures (e.g., 0 °C) and may be allowed to warm to room temperature or heated to reflux to ensure completion. clockss.org Acylation reactions, such as the addition of acyl chlorides to a piperazine nitrogen, are often performed at 0 °C to control reactivity and minimize side reactions, followed by stirring at room temperature for several hours or days. nih.gov
In contrast, cyclization reactions may require elevated temperatures. For example, the formation of piperazine derivatives through reactions with epibromohydrin (B142927) or subsequent nucleophilic substitution can be conducted at temperatures ranging from 85 °C to 135 °C. nih.gov Catalytic hydrogenations for the removal of protecting groups are generally performed at room temperature and atmospheric pressure, although moderate pressure may be applied to increase the reaction rate. For vapor-phase catalytic cyclizations, such as converting N-(β-hydroxyethyl)ethylenediamine to piperazine, temperatures can range from 100 °C to 350 °C with pressures from atmospheric up to 10.0 MPa. google.com
Table 2: Influence of Temperature on a Representative Acylation Reaction
| Entry | Temperature (°C) | Reaction Time | Outcome | Reference |
|---|---|---|---|---|
| 1 | 0 | 30 min, then RT for 24h | Controlled reaction, good yield | nih.gov |
| 2 | Room Temperature (initial) | 24h | Potential for increased side products | nih.gov |
| 3 | 50 | 3h | Used for N-alkylation with benzyl chloride | patsnap.com |
| 4 | 85 | 4h | Used for ring-opening of epoxides | nih.gov |
The choice of catalyst is paramount for achieving high yield and stereocontrol. In stereoselective syntheses, chiral catalysts or auxiliaries are employed. For instance, enantioselective iridium-catalyzed amination has been used to prepare chiral piperazine precursors with high enantiomeric excess (94–98% ee).
For non-chiral transformations, different catalysts are optimal. Reductive amination reactions commonly use mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃). nih.gov Catalytic hydrogenation is a key step for removing benzyl-type protecting groups from nitrogen or oxygen atoms. The standard catalyst for this transformation is palladium on activated carbon (Pd/C), typically at a loading of 10% w/w. For more robust cyclizations, catalysts such as Ni-Cu supported on alumina-diatomaceous earth have been developed for the vapor-phase synthesis of the piperazine core. google.com
Table 3: Comparison of Catalysts/Reagents for Key Transformations
| Transformation | Catalyst/Reagent | Typical Conditions | Reference |
|---|---|---|---|
| Reductive Amination | NaBH(OAc)₃ | 1,2-Dichloroethane, RT, 12h | nih.gov |
| Reductive Amination | NaCNBH₃ | Methanol, pH 3-4, RT | electronicsandbooks.com |
| Debenzylation | 10% Pd/C, H₂ | Methanol, RT, 3h | |
| Ester Reduction | LiAlH₄ | THF, 0 °C to reflux | clockss.org |
| Vapor-Phase Cyclization | Ni-Cu/γ-Al₂O₃ | 100-350 °C, continuous flow | google.com |
Reaction times must be optimized to ensure complete conversion of starting materials while minimizing the formation of byproducts from degradation or side reactions. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is standard practice. Reaction times can vary significantly, from a few hours for a hydrogenation (e.g., 3 hours) to several days for a slow acylation or alkylation step (e.g., 1-3 days). nih.gov
The work-up procedure is critical for isolating the crude product in good yield and purity before final purification. A typical aqueous work-up involves quenching the reaction (e.g., with water or a saturated ammonium (B1175870) chloride solution), followed by extraction of the product into an appropriate organic solvent such as ethyl acetate (B1210297) or dichloromethane. nih.gov The combined organic layers are then washed with water and brine to remove inorganic impurities, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. nih.gov Final purification is most commonly achieved by column chromatography on silica (B1680970) gel or, for thermally stable and volatile compounds, distillation under reduced pressure. patsnap.comnih.gov
Stereochemical Investigations and Chiral Properties of 2 Benzyloxymethyl Piperazine
Determination of Absolute and Relative Configuration in Chiral 2-(Benzyloxymethyl)piperazine
The unambiguous assignment of the absolute and relative configuration of chiral centers is fundamental in stereochemistry. For this compound, which possesses a single stereocenter at the 2-position, the absolute configuration is designated as either (R) or (S). The determination of this configuration typically relies on a combination of synthetic and analytical techniques.
Synthesizing the molecule from a chiral precursor of known configuration is another powerful strategy. For instance, the synthesis of chiral 2-substituted piperazines can be achieved starting from optically pure amino acids. rsc.org By employing a synthetic route where the stereocenter of the starting material is incorporated into the final product without affecting its configuration, the absolute stereochemistry of the resulting this compound can be inferred.
Spectroscopic methods, particularly nuclear magnetic resonance (NMR) in the presence of chiral solvating agents or chiral derivatizing agents, can also be employed to determine the absolute configuration by comparing the spectra with those of authentic standards.
Conformational Analysis of the Piperazine (B1678402) Ring System
The piperazine ring, like cyclohexane, can adopt several conformations, with the chair conformation being the most stable. nih.gov In a substituted piperazine such as this compound, the substituent can occupy either an axial or an equatorial position. The conformational preference is governed by a balance of steric and electronic factors.
For monosubstituted piperazines, the substituent generally prefers the equatorial position to minimize steric interactions. rsc.org In the case of this compound, the bulky benzyloxymethyl group would be expected to predominantly occupy the equatorial position in the most stable chair conformation.
Ring Inversion Barriers and Dynamics
The piperazine ring is not static but undergoes a dynamic process of ring inversion, where one chair conformation converts into the other. This process involves higher energy intermediates such as boat and twist-boat conformations. nih.gov The energy barrier to this inversion can be determined experimentally using dynamic nuclear magnetic resonance (DNMR) spectroscopy. By monitoring the changes in the NMR spectrum as a function of temperature, the rate of interconversion can be measured, and from this, the activation energy (ΔG‡) for the ring inversion can be calculated.
Studies on N-acylated piperazines have shown that the energy barriers for ring inversion can be influenced by the nature of the substituents on the nitrogen atoms. rsc.org For mono-N-benzoylated piperazines, the activation energy barriers for ring inversion have been calculated to be in the range of 56 to 80 kJ mol−1. rsc.org While these values provide a useful reference, the absence of an acyl group in this compound would likely result in a different energy barrier. The presence of the C2 substituent will also influence the dynamics of the ring inversion.
Molecular Dynamics Simulations of Conformational Preferences
In addition to experimental techniques, computational methods such as molecular dynamics (MD) simulations can provide valuable insights into the conformational preferences and dynamics of this compound. MD simulations model the movement of atoms and molecules over time, allowing for the exploration of the potential energy surface and the identification of low-energy conformations.
By simulating the behavior of the molecule in different environments (e.g., in a vacuum or in a solvent), it is possible to predict the relative populations of different conformers, the preferred orientation of the benzyloxymethyl substituent, and the energy barriers associated with conformational changes. These simulations can complement experimental data and provide a more detailed understanding of the molecule's dynamic behavior at the atomic level.
Assessment and Control of Stereochemical Purity
For applications where only one enantiomer of a chiral compound is desired, it is crucial to be able to assess and control its stereochemical purity. The stereochemical purity is typically expressed as the enantiomeric excess (ee), which is a measure of how much more of one enantiomer is present compared to the other.
The control of stereochemical purity is achieved through either enantioselective synthesis or chiral resolution. Enantioselective synthesis aims to produce a single enantiomer directly, often through the use of chiral catalysts or auxiliaries. rsc.org Chiral resolution, on the other hand, involves the separation of a racemic mixture into its constituent enantiomers. This can be achieved by various methods, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility, or by chiral chromatography.
Chiral Recognition Phenomena and Intermolecular Interactions
Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral molecule. These differential interactions are the basis for many biological processes and for methods of enantiomeric separation. The stereochemistry of this compound will govern how it interacts with other chiral molecules, such as proteins, enzymes, or chiral stationary phases in chromatography.
The benzyloxymethyl group and the piperazine ring can participate in various intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The specific three-dimensional arrangement of these functional groups in each enantiomer will lead to different binding affinities and selectivities when interacting with a chiral environment. Understanding these chiral recognition phenomena is essential for designing effective chiral separation methods and for predicting the biological activity of the different enantiomers.
Enantiomeric Excess Determination Methods
Several analytical techniques can be used to determine the enantiomeric excess of a sample of this compound.
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for determining enantiomeric excess. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method uses a chiral stationary phase to separate the enantiomers in the gas phase. This technique is suitable for volatile and thermally stable compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra of enantiomers are identical in an achiral solvent. However, in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the two enantiomers can be distinguished.
Chiral Solvating Agents (CSAs): These are chiral molecules that form transient diastereomeric complexes with the enantiomers, leading to a separation of their signals in the NMR spectrum. nih.gov Lanthanide-based chiral shift reagents are a classic example. rsc.org
Chiral Derivatizing Agents (CDAs): These are chiral molecules that react with the enantiomers to form stable diastereomeric products. Since diastereomers have different physical and spectroscopic properties, their signals will be distinct in the NMR spectrum, allowing for the determination of the enantiomeric ratio.
¹⁹F NMR: The use of ¹⁹F-labeled chiral probes has emerged as a sensitive method for determining enantiomeric excess. nih.gov The large chemical shift dispersion of ¹⁹F NMR can lead to well-resolved signals for the diastereomeric complexes.
The integration of the signals corresponding to each enantiomer in the chromatogram or NMR spectrum allows for the quantitative determination of the enantiomeric excess.
Compound Names Table
| Compound Name |
| This compound |
| Cyclohexane |
Data Tables
Table 1: Representative Activation Energy Barriers for Ring Inversion in N-Benzoylpiperazines
| Compound | Solvent | ΔG‡ (kJ mol⁻¹) |
| N-Benzoylpiperazine | CDCl₃ | ~60 |
| N-(4-Nitrobenzoyl)piperazine | CDCl₃ | ~65 |
| N-(4-Methoxybenzoyl)piperazine | CDCl₃ | ~58 |
| Data is generalized from studies on N-acylated piperazines and serves as an illustrative example. Specific values for this compound are not available. |
Chemical Reactivity and Derivatization Strategies of 2 Benzyloxymethyl Piperazine
Functionalization at Carbon Centers of the Piperazine (B1678402) Ring
While the functionalization of piperazines has traditionally focused on the nitrogen atoms, recent advances have enabled the direct modification of the carbon atoms of the ring through C-H functionalization. mdpi.comresearchgate.netmdpi.com This approach provides a powerful tool for creating structural diversity that is not accessible through traditional methods, which often require lengthy syntheses from pre-functionalized starting materials. encyclopedia.pub
For 2-(benzyloxymethyl)piperazine, C-H functionalization would most likely occur at the carbon atoms adjacent to the nitrogen atoms (the α-amino positions). These methods often involve the generation of an α-amino radical or a related reactive intermediate. mdpi.comencyclopedia.pub
Key strategies for C-H functionalization of piperazines include:
Photoredox Catalysis: This approach uses light and a photocatalyst to generate an α-amino radical from an N-protected piperazine (e.g., N-Boc or N-Aryl). This radical can then couple with various partners, such as electron-deficient arenes or vinyl sulfones, to form new C-C bonds. mdpi.comresearchgate.netencyclopedia.pub
Transition Metal Catalysis: Ruthenium-catalyzed reactions have been reported for the β-C(sp³)-H functionalization of piperazine nuclei, leading to the formation of piperazine-fused indoles. researchgate.net
These advanced methods offer promising avenues for creating novel derivatives of this compound with substituents directly on the heterocyclic ring, significantly expanding the accessible chemical space for this scaffold. mdpi.commdpi.com
Electrophilic Substitution Reactions
Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are fundamental transformations for functionalizing aromatic rings. semanticscholar.orgyoutube.com The this compound molecule contains a benzyl (B1604629) group, which in principle, could undergo such reactions. The benzyloxy group (-OCH₂-Ring) is an ortho-, para-directing group due to the electron-donating nature of the ether oxygen, which can stabilize the cationic intermediate (arenium ion) formed during the reaction. youtube.com
However, the practical application of EAS to this compound is significantly complicated by the presence of the basic piperazine nitrogens. Standard EAS conditions often employ strong Brønsted or Lewis acids (e.g., H₂SO₄, AlCl₃, FeBr₃). semanticscholar.org These acidic reagents will readily react with the highly nucleophilic and basic secondary amines of the piperazine ring. This acid-base reaction can lead to several competing and undesirable outcomes:
Protonation: The piperazine nitrogens will be protonated, forming a positively charged ammonium (B1175870) species. This positive charge exerts a powerful electron-withdrawing inductive effect, which deactivates the attached benzyl ring towards electrophilic attack.
Complexation: Lewis acids used in Friedel-Crafts reactions can form stable complexes with the lone pairs of the piperazine nitrogens. This complexation also deactivates the aromatic ring and can prevent the catalyst from participating in the desired aromatic substitution. nih.gov
Side Reactions: The reagents may cause degradation or side reactions involving the piperazine core itself.
To circumvent these issues, the piperazine nitrogens would typically require protection with electron-withdrawing groups (e.g., Boc, Cbz) prior to attempting any electrophilic aromatic substitution. This strategy would reduce the basicity of the nitrogens and prevent their interference with the acidic reaction conditions. Following the aromatic substitution, the protecting groups could then be removed to regenerate the piperazine amines.
Nucleophilic Substitution Reactions
The nucleophilic character of the secondary amines in the piperazine ring makes them highly amenable to a range of substitution reactions. These transformations are the most common methods for derivatizing the this compound core, allowing for the introduction of a wide variety of substituents at the N1 and N4 positions.
N-Alkylation and N-Arylation: The piperazine nitrogens can be readily alkylated by reaction with alkyl halides or subjected to reductive amination. Reductive amination involves the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride (B8407120), sodium cyanoborohydride, or catalytic hydrogenation) to form a new C-N bond. rsc.org This method is particularly versatile for introducing diverse alkyl groups.
N-Acylation: The reaction of this compound with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) yields N-acyl derivatives. organic-chemistry.org This reaction is a robust method for introducing carbonyl functionalities. Due to the presence of two reactive amine sites, controlling the stoichiometry is crucial to achieve either mono- or di-acylation. mdma.ch Selective mono-acylation can often be achieved by using a large excess of the piperazine starting material or by employing specialized techniques such as solid-phase immobilization. mdma.ch
| Reaction Type | Reagents | Product Type | Ref. |
| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | N-Alkylpiperazine | proquest.com |
| Reductive Amination | Aldehyde/Ketone (R'COR''), Reducing Agent | N-Alkylpiperazine | rsc.org |
| N-Acylation | Acyl Chloride (RCOCl), Base | N-Acylpiperazine | organic-chemistry.org |
Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling)
Modern synthetic methods have enabled the formation of carbon-carbon bonds directly on the piperazine ring, a traditionally challenging transformation. While N-arylation (forming a C-N bond) via palladium-catalyzed Buchwald-Hartwig amination is a prevalent cross-coupling strategy for piperazines, recent advances have focused on direct C-H functionalization to create C-C bonds. mdpi.comresearchgate.net
Photoredox catalysis has emerged as a powerful tool for the α-C–H functionalization of N-Boc protected piperazines. mdpi.com In these reactions, a photocatalyst, upon irradiation, can generate an α-amino radical from the protected piperazine. This radical intermediate can then couple with various partners, including activated alkenes (vinylation) or electron-deficient arenes (arylation), to form a new carbon-carbon bond at the position adjacent to a nitrogen atom. mdpi.com This approach allows for the introduction of substituents onto the carbon skeleton of the piperazine ring itself, significantly expanding the accessible chemical space. researchgate.net
| Reaction Type | Key Features | Catalyst/Conditions | Product | Ref. |
| Photoredox C–H Arylation | Direct functionalization of C-H bond adjacent to nitrogen. | Ir(ppy)₃, NaOAc | α-Arylpiperazine | mdpi.com |
| Photoredox C–H Vinylation | E-selective introduction of a vinyl group. | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, CsOAc | α-Vinylpiperazine | mdpi.com |
Transformations Involving the Benzyloxymethyl Side Chain
The benzyloxymethyl group serves as a versatile handle that can be manipulated independently of the piperazine core. It can function as a protected form of a primary alcohol or its benzyl ring can be chemically modified.
Selective Deprotection and Functional Group Interconversions (e.g., alcohol formation)
The benzyl ether linkage is readily cleaved under reductive conditions to unmask the primary alcohol, yielding 2-(hydroxymethyl)piperazine derivatives. The most common method for this transformation is catalytic hydrogenation. sigmaaldrich.com This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). researchgate.net
An alternative and often milder method is catalytic transfer hydrogenation. organic-chemistry.orgmdma.ch In this procedure, a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexene, is used in place of hydrogen gas. organic-chemistry.orgmdma.ch This technique avoids the need for specialized high-pressure hydrogenation equipment. The deprotection is generally high-yielding and tolerant of many other functional groups, making it a key step in multi-step syntheses.
| Method | Catalyst | Hydrogen Source | Typical Solvent | Ref. |
| Catalytic Hydrogenation | Pd/C | H₂ gas | Ethanol, Methanol | sigmaaldrich.com |
| Catalytic Transfer Hydrogenation | Pd/C | Formic Acid (HCOOH) | Methanol | organic-chemistry.orgmdma.ch |
Oxidative and Reductive Modifications of the Benzyl Moiety
Oxidative Modifications: The benzylic C-H bonds of the side chain are susceptible to oxidation. Oxidative cleavage of the benzyl ether can be achieved using various reagents to yield an aromatic aldehyde (benzaldehyde) and an unstable intermediate that decomposes to the corresponding aldehyde at the piperazine 2-position. For example, systems using an alkali metal bromide (like KBr) with an oxidant such as Oxone can generate a bromo radical that selectively abstracts a hydrogen atom from the benzylic position, leading to cleavage of the C-O bond after further oxidation and hydrolysis. acs.orgacs.org Other methods employ reagents like 4-acetamido-TEMPO oxoammonium salts for the oxidative cleavage of benzylic ethers. researchgate.net
Reductive Modifications: The aromatic ring of the benzyl group can be reduced under specific conditions. The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, can reduce the benzene (B151609) ring to a 1,4-cyclohexadiene. wikipedia.orgmasterorganicchemistry.com This reaction selectively reduces the aromatic ring without affecting the piperazine core or the ether linkage, providing a route to non-aromatic cyclic structures. wikipedia.org The presence of the electron-donating alkoxy substituent directs the reduction to produce a specific isomer of the cyclohexadiene. khanacademy.org
| Transformation | Reagents | Product Feature | Ref. |
| Oxidative Cleavage | KBr, Oxone | Cleavage of benzyl ether | acs.orgacs.org |
| Birch Reduction | Na or Li, liquid NH₃, EtOH | Reduction of benzene ring to 1,4-cyclohexadiene | wikipedia.orgmasterorganicchemistry.com |
Ring-Opening and Ring-Expansion Reactions of the Piperazine Core
The piperazine ring is a thermodynamically stable six-membered heterocycle, and its ring-opening is not a common transformation under typical synthetic conditions. Cleavage of the C-N bonds within the ring generally requires harsh conditions or specialized substrates.
However, synthetic strategies that involve the cleavage of related bicyclic structures are used to generate functionalized piperazines. A notable example is the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgrsc.org In this approach, DABCO is first activated by quaternization with an electrophile (e.g., an alkyl halide). The resulting strained quaternary ammonium salt becomes susceptible to nucleophilic attack, which cleaves a C-N bond and opens the bicyclic system to afford a 1,4-disubstituted piperazine derivative. A wide range of nucleophiles, including phenols, thiols, and amines, can be employed in this strategy. rsc.org
Ring-expansion reactions to form piperazines from smaller rings, such as the rearrangement of certain imidazolines, have been reported. nih.gov However, the reverse process—the expansion of the piperazine ring itself to a larger seven-membered ring like a homopiperazine—is not a synthetically common or straightforward reaction and typically is not a primary strategy for derivatization. Various rearrangement reactions, such as the Mumm or Stevens rearrangements, have been used in complex synthetic sequences to construct piperazine rings, but these are generally not used to expand a pre-existing piperazine core. tandfonline.com
Formation of Spiro and Fused Ring Systems Incorporating the this compound Moiety
The construction of complex molecular architectures, such as spirocyclic and fused ring systems, from readily available building blocks is a significant endeavor in synthetic organic chemistry. These intricate structures are of considerable interest due to their prevalence in natural products and their potential applications in medicinal chemistry. The this compound scaffold, with its inherent chirality and multiple reactive sites, presents a theoretical starting point for the synthesis of such complex molecules. However, a comprehensive review of the scientific literature reveals a notable absence of specific studies detailing the formation of spiro and fused ring systems directly from this compound.
While general methodologies for the synthesis of spiro- and fused-piperazine derivatives are well-established, their application to the this compound substrate has not been documented. Strategies that could hypothetically be employed include intramolecular cyclization of suitably functionalized N-substituted derivatives, participation in multicomponent reactions, or utilization in cycloaddition reactions. For instance, the Pictet-Spengler reaction, a powerful tool for the synthesis of tetrahydro-β-carbolines and related fused systems, typically involves the condensation of a β-arylethylamine with an aldehyde or ketone. ebrary.netnih.gov While derivatives of piperazine have been utilized in similar annulation reactions, specific examples commencing with this compound are not reported.
Similarly, the formation of spirocyclic systems often involves the reaction of a cyclic ketone or a related precursor with a bifunctional reagent. nih.govbeilstein-journals.org In the context of this compound, this would necessitate prior modification of the piperazine ring to incorporate the required functionality for a subsequent spirocyclization, a synthetic route that has not been explored in the available literature.
Furthermore, manganese(III) acetate-mediated radical cyclizations have been successfully used to synthesize dihydrofuran rings fused to a piperazine core. nih.gov This method involves the reaction of unsaturated acyl-piperazine derivatives with 1,3-dicarbonyl compounds. The application of this methodology to a derivative of this compound, however, remains to be investigated.
Mechanism Based Studies of Reactions Involving 2 Benzyloxymethyl Piperazine
Elucidation of Reaction Pathways and Intermediates
The elucidation of reaction pathways for 2-(Benzyloxymethyl)piperazine involves identifying the sequence of elementary steps that lead to the final products. Given the bifunctional nature of the molecule, possessing both a secondary amine within the piperazine (B1678402) ring and a benzylic ether moiety, a variety of reaction pathways can be envisaged depending on the reagents and conditions employed.
N-Functionalization Reactions: The nitrogen atoms of the piperazine ring are nucleophilic and readily undergo reactions such as alkylation, acylation, and arylation. The mechanism of these reactions typically follows a nucleophilic substitution pathway. For instance, in an S_N2 reaction with an alkyl halide, the lone pair of electrons on a piperazine nitrogen attacks the electrophilic carbon of the alkyl halide, leading to the formation of a transition state where the N-C bond is forming and the C-halogen bond is breaking. The presence of the benzyloxymethyl substituent at the 2-position can introduce steric hindrance, potentially influencing the rate of reaction at the adjacent N1 nitrogen compared to the more distant N4 nitrogen.
Reactions at the Benzyloxymethyl Group: The benzyloxymethyl substituent can also participate in reactions. For example, cleavage of the benzyl (B1604629) ether could proceed through different mechanisms depending on the reagents used. Acid-catalyzed hydrolysis would likely involve protonation of the ether oxygen, followed by nucleophilic attack of water and departure of benzyl alcohol. Alternatively, hydrogenolysis using a palladium catalyst would involve oxidative addition of the C-O bond to the metal surface, followed by reaction with hydrogen.
Ring Conformation and Intermediates: The piperazine ring typically exists in a chair conformation to minimize steric strain. In reactions involving the ring, intermediates such as piperazinyl radicals or cations may be formed. Computational studies on piperazine degradation have highlighted the complexity of potential intermediates, including the formation of zwitterionic species in reactions with CO2. acs.orgacs.org For this compound, the conformational preference of the benzyloxymethyl group (axial vs. equatorial) would influence the accessibility of the N1 nitrogen and could play a role in the stereochemical outcome of reactions. Mechanistic studies on the asymmetric lithiation of N-Boc piperazines have shown that the nature of substituents on the ring can significantly affect the stability and reactivity of lithiated intermediates. acs.org
A plausible reaction pathway for the synthesis of a disubstituted this compound derivative is outlined below:
| Step | Reactants | Reagents/Conditions | Intermediate | Product | Mechanism |
| 1 | This compound | Acyl chloride, base | N-acylated intermediate | Mono-acylated piperazine | Nucleophilic acyl substitution |
| 2 | Mono-acylated piperazine | Alkyl halide, base | N-alkylated intermediate | Di-substituted piperazine | Nucleophilic alkyl substitution (S_N2) |
Kinetic Studies and Determination of Rate Laws
Kinetic studies are essential for quantifying the rates of reactions and determining the corresponding rate laws, which provide mathematical expressions for the dependence of reaction rate on reactant concentrations. For reactions involving this compound, the rate law can offer insights into the molecularity of the rate-determining step.
For a typical N-alkylation reaction of this compound with an alkyl halide (R-X), the reaction can be represented as:
2-(BnOCH2)PZ + R-X -> 2-(BnOCH2)-NR-PZ + HX
Rate = k[this compound][R-X]
Here, k is the rate constant. Experimental determination of this rate law would involve monitoring the concentration of reactants or products over time under various initial concentrations. The steric hindrance posed by the benzyloxymethyl group at the 2-position is expected to influence the magnitude of the rate constant, likely resulting in a slower reaction rate at the N1 position compared to the N4 position.
| Reaction Type | Plausible Rate Law | Factors Influencing Rate Constant (k) |
| N-Alkylation (S_N2) | Rate = k[2-(BnOCH2)PZ][Alkyl Halide] | Steric hindrance, solvent polarity, nature of leaving group |
| N-Acylation | Rate = k[2-(BnOCH2)PZ][Acyl Chloride] | Steric hindrance, electrophilicity of acyl chloride |
| Benzyl Ether Cleavage | Rate = k[2-(BnOCH2)PZ][Acid] | Acid strength, temperature |
Thermodynamic Considerations and Equilibrium Control in Synthesis
In many synthetic transformations, the formation of multiple products is possible. In such cases, the reaction can be under either kinetic or thermodynamic control.
Kinetic control occurs when the reaction is irreversible and the product distribution is determined by the relative rates of formation of the different products. The major product is the one that is formed fastest.
Thermodynamic control is established when the reaction is reversible, allowing for equilibration between the products. The major product is the most stable one, regardless of how quickly it is formed.
For the N-functionalization of this compound, the reaction at the less sterically hindered N4 position is likely to be kinetically favored. However, if the reaction is reversible, the thermodynamically more stable product might be favored. The thermodynamic stability of the products can be influenced by factors such as intramolecular hydrogen bonding or other non-covalent interactions. Thermodynamic and kinetic modeling of piperazine/2-methylpiperazine systems has shown the importance of accurately predicting the equilibrium partial pressures and heats of absorption for process optimization. researchgate.net
| Parameter | Significance in this compound Reactions |
| ΔG (Gibbs Free Energy) | Determines the spontaneity of a reaction. A negative value indicates a favorable reaction. |
| ΔH (Enthalpy) | The heat of reaction. Exothermic reactions (negative ΔH) are generally favored. |
| ΔS (Entropy) | The change in disorder. Reactions that increase the number of molecules often have a positive ΔS. |
| K_eq (Equilibrium Constant) | Related to ΔG, it indicates the position of equilibrium. A large K_eq favors product formation. |
Computational Modeling of Reaction Intermediates and Transition States
Computational chemistry provides powerful tools for investigating reaction mechanisms at the molecular level. Methods such as Density Functional Theory (DFT) can be used to calculate the geometries and energies of reactants, products, intermediates, and transition states. This information allows for the mapping of the potential energy surface of a reaction and the determination of activation energies, which are directly related to reaction rates.
For this compound, computational modeling could be employed to:
Determine the preferred conformation of the molecule, including the orientation of the benzyloxymethyl group.
Model the transition state structures for reactions such as N-alkylation at both the N1 and N4 positions to understand the steric and electronic factors that differentiate their reactivity.
Calculate the activation energies for different reaction pathways to predict the kinetically favored products.
Investigate the electronic properties of the molecule, such as the nucleophilicity of the nitrogen atoms.
Computational studies on piperazine degradation have successfully rationalized the formation of various experimental products by calculating the reaction pathways and activation barriers. acs.org Similarly, combined experimental and computational studies on the CO2 absorption mechanism in piperazine blends have elucidated the role of zwitterionic intermediates and the thermodynamic stability of various products. acs.orgresearchgate.net
Role of Catalysis in Directing Reaction Mechanisms
Catalysis plays a pivotal role in chemical synthesis by providing alternative reaction pathways with lower activation energies, thereby increasing reaction rates and often enhancing selectivity. In reactions involving this compound, various types of catalysis could be employed to direct the reaction mechanism towards the desired outcome.
Acid/Base Catalysis: Many reactions of amines are catalyzed by acids or bases. For example, in the acylation of the piperazine nitrogen, a base is often used to neutralize the HCl byproduct, thereby driving the reaction to completion.
Metal Catalysis: Transition metal catalysts are widely used in C-N bond-forming reactions. For instance, a palladium-catalyzed Buchwald-Hartwig amination could be used to couple this compound with an aryl halide. The catalytic cycle for such a reaction would involve oxidative addition, ligand exchange, and reductive elimination steps. The steric and electronic properties of the ligands on the metal center can be tuned to control the efficiency and selectivity of the reaction. Recent advances in the synthesis of piperazines have highlighted the use of photoredox catalysis for C-H functionalization, proceeding through radical intermediates. mdpi.comorganic-chemistry.org
Phase-Transfer Catalysis: In reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can be used to transport a reactant from one phase to the other, thereby accelerating the reaction. For the N-alkylation of this compound with an alkyl halide, a quaternary ammonium (B1175870) salt could be used as a phase-transfer catalyst.
The choice of catalyst can have a profound impact on the reaction mechanism and the resulting product distribution. For this compound, selective catalysis could potentially be used to achieve functionalization at a specific nitrogen atom or to promote a desired reaction at the benzyloxymethyl group.
Application of 2 Benzyloxymethyl Piperazine As a Versatile Chemical Building Block and Scaffold
Design and Synthesis of Complex Organic Architectures
The unique structural features of 2-(benzyloxymethyl)piperazine make it an ideal starting material for the synthesis of intricate organic molecules. The presence of two nitrogen atoms within the piperazine (B1678402) ring allows for sequential or differential functionalization, enabling the construction of complex frameworks. For instance, one nitrogen can be protected while the other is reacted, and vice versa, providing precise control over the synthetic route.
The benzyloxymethyl group serves a dual purpose. It acts as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions, and can also be deprotected to reveal a primary alcohol, which can then be further functionalized. This versatility is crucial in the synthesis of natural products and pharmaceuticals where specific stereoisomers are often required for biological activity. portico.org Synthetic strategies often involve the use of protecting groups to selectively mask one of the piperazine nitrogens, allowing for controlled elaboration of the molecule. rsc.org
Development of Novel Heterocyclic Scaffolds for Chemical Exploration
The piperazine ring of this compound is a foundational element for the development of novel heterocyclic scaffolds. nih.govnih.gov By utilizing the reactivity of the nitrogen atoms, chemists can fuse other rings onto the piperazine core, creating polycyclic systems with diverse three-dimensional shapes. These new scaffolds are of significant interest in drug discovery, as they can present pharmacophoric groups in unique spatial arrangements, potentially leading to new biological activities. researchgate.net
For example, reactions such as condensation with dicarbonyl compounds or intramolecular cyclizations can be employed to build bicyclic or bridged systems. The benzyloxymethyl substituent can influence the conformation of the piperazine ring, which in turn affects the geometry of the resulting fused systems. This level of control is essential for designing molecules that can selectively interact with biological targets. nih.gov
| Reaction Type | Reactant(s) | Resulting Scaffold | Potential Application |
| Condensation | Dicarbonyl compounds | Fused bicyclic piperazines | Novel CNS agents |
| Intramolecular Cyclization | Pendant reactive group | Bridged piperazine systems | Enzyme inhibitors |
| Ring-closing Metathesis | Di-alkenyl substituted piperazine | Unsaturated bicyclic systems | Material science |
Role in Combinatorial Chemistry and Library Synthesis for Chemical Diversity
Combinatorial chemistry aims to rapidly generate large libraries of related compounds for high-throughput screening. The structure of this compound is well-suited for this purpose. mdpi.com The two distinct nitrogen atoms provide handles for introducing a wide variety of substituents in a parallel synthesis format. nih.gov
In a typical library synthesis, the this compound core can be attached to a solid support. Subsequently, a diverse set of building blocks, such as carboxylic acids or alkyl halides, can be reacted with the available nitrogen atoms. This approach allows for the creation of thousands of unique compounds from a single scaffold. The resulting libraries can then be screened for biological activity, accelerating the discovery of new lead compounds. mdpi.com
Utilization in General Chemical Ligand Design for Metal Complexation
The nitrogen atoms of the piperazine ring are excellent donors for metal ions, making this compound and its derivatives valuable ligands in coordination chemistry. acs.orgnih.govacs.org The presence of two nitrogen atoms allows for the formation of stable chelate rings with metal centers. The benzyloxymethyl group can also participate in coordination, or it can be modified to introduce other donor atoms, creating polydentate ligands. biointerfaceresearch.com
These metal complexes have a wide range of applications, from catalysis to materials science and bioinorganic chemistry. rsc.orgnih.gov The stereochemistry of the this compound ligand can be used to create chiral metal complexes, which are important as catalysts for asymmetric synthesis. The specific conformation of the piperazine ring, whether in a chair or boat form, can influence the coordination geometry and the properties of the resulting metal complex. nih.gov
| Metal Ion | Coordination Number | Potential Geometry | Application |
| Copper(II) | 4 or 6 | Square planar or octahedral | Catalysis |
| Zinc(II) | 4 | Tetrahedral | Bioinorganic modeling |
| Silver(I) | 2, 3, or 4 | Linear, trigonal, or tetrahedral | Antimicrobial materials |
| Cobalt(II) | 4 or 6 | Tetrahedral or octahedral | Magnetic materials |
Precursor in the Development of New Synthetic Methodologies
The unique reactivity of this compound can be exploited in the development of new synthetic methods. eurekaselect.com For example, its derivatives can be used as chiral catalysts or auxiliaries in reactions where stereochemical control is critical. The development of novel C-H functionalization reactions on the piperazine ring is an active area of research, allowing for the direct introduction of substituents without the need for pre-functionalization. mdpi.com
Furthermore, the piperazine scaffold can be used to template reactions, bringing reactants into close proximity and facilitating otherwise difficult transformations. These new methodologies can provide more efficient and environmentally friendly routes to valuable chemical compounds.
Scaffold for Supramolecular Chemistry Components
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The piperazine ring is a useful building block for designing components of supramolecular assemblies due to its ability to form hydrogen bonds. rsc.org The nitrogen atoms can act as hydrogen bond acceptors, while N-H protons can act as donors.
Advanced Spectroscopic and Spectrometric Characterization of 2 Benzyloxymethyl Piperazine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, including 2-(Benzyloxymethyl)piperazine. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of individual atoms within a molecule.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons present. However, for a molecule with multiple spin systems like this compound, two-dimensional (2D) NMR experiments are essential for definitive structural assignment.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons within the piperazine (B1678402) ring, as well as between the benzylic protons and the adjacent methoxy protons. For instance, an independent coupling of two NCH₂ groups can be observed. beilstein-journals.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). sdsu.edu It allows for the unambiguous assignment of carbon signals based on their attached, and usually more easily assigned, proton signals. For example, the signals for the piperazine ring carbons can be directly linked to their corresponding proton resonances. beilstein-journals.orgresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons (¹H-¹³C). sdsu.edu This is crucial for piecing together the molecular skeleton. Key HMBC correlations for this compound would include correlations from the benzylic protons to the carbons of the phenyl ring and the methoxy carbon, and from the piperazine protons to adjacent carbons within the ring and to the benzyloxymethyl substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of their bonding connections. researchgate.net This is particularly useful for determining stereochemistry and conformational preferences. In the context of this compound, NOESY could elucidate the spatial relationship between the benzyloxymethyl group and the protons on the piperazine ring, helping to define its preferred orientation.
A summary of expected 2D NMR correlations for the structural assignment of this compound is presented below.
| 2D NMR Experiment | Correlating Nuclei | Information Gained for this compound |
| COSY | ¹H – ¹H | Identifies protons on adjacent carbons within the piperazine ring and the benzyl (B1604629) group. |
| HSQC | ¹H – ¹³C (¹J) | Directly links each proton to its attached carbon atom. |
| HMBC | ¹H – ¹³C (²⁻³J) | Establishes connectivity between molecular fragments, e.g., links the benzyl group to the ether oxygen and the methyl group to the piperazine ring. |
| NOESY | ¹H – ¹H (Through-space) | Determines the spatial proximity of protons, aiding in conformational analysis of the piperazine ring and the orientation of the substituent. |
While solution-state NMR provides data on molecules in a dynamic, solvated state, solid-state NMR (ssNMR) offers insights into the structure and properties of materials in their solid, crystalline form. For piperazine derivatives, ssNMR can be used to study the electronic environment and identify the presence of different crystalline forms, or polymorphs. X-ray diffraction (XRD) studies on related N,N'-substituted piperazines have confirmed the existence of distinct conformers in the solid state, sometimes in a 1:1 ratio within the crystal lattice. nih.govresearchgate.netrsc.org ssNMR can complement this by providing information on the local environment of each atom. For example, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) experiments can reveal subtle differences in chemical shifts for carbon atoms in non-equivalent positions within the crystal, providing a fingerprint for a specific crystalline form.
Piperazine and its derivatives are conformationally flexible molecules, primarily undergoing chair-to-chair ring inversion. Additionally, N-substituted piperazines can exhibit restricted rotation around the C-N bonds, leading to the existence of different rotamers (rotational conformers). rsc.org These dynamic processes often occur on the NMR timescale and can be studied using variable-temperature (VT) or dynamic NMR (DNMR) experiments.
Studies on N-acyl piperazine derivatives have shown that at room temperature, separate signals for protons of the piperazine ring are often observed due to slow rotation around the partial double bond of the amide and limited ring interconversion. rsc.orgrsc.org As the temperature is increased, the rate of these exchange processes increases, causing the distinct signals to broaden and eventually coalesce into a single, averaged signal. The temperature at which this occurs is known as the coalescence temperature (Tc). beilstein-journals.orgnih.gov
The activation energy barrier (ΔG‡) for the conformational exchange can be calculated from the coalescence temperature. For various N-substituted piperazine derivatives, these barriers have been determined to be in the range of 56 to 80 kJ/mol. rsc.orgrsc.org For example, dynamic ¹H NMR measurements on 1-(4-nitrobenzoyl)piperazine in DMSO-d₆ revealed two coalescence points, leading to calculated activation energies of 66.7 and 67.1 kJ/mol for the two distinct conformational processes observed. beilstein-journals.orgnih.govresearchgate.net
| Compound Derivative | Coalescence Temp. (Tc) in DMSO-d₆ | Calculated Activation Energy (ΔG‡) (kJ/mol) | Reference |
| 3a | 323 K / 340 K | 66.7 / 67.1 | researchgate.net |
| 3b | 306 K | 61.1 | researchgate.net |
| 4a | 320 K / 338 K | 66.1 / 66.7 | researchgate.net |
| 5a | 315 K / 338 K | 65.0 / 66.7 | researchgate.net |
Data adapted from studies on N-substituted piperazine derivatives. researchgate.net
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the molecular ion. For this compound (C₁₂H₁₈N₂O), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass with the theoretically calculated mass. This is a critical step in confirming the identity of a newly synthesized compound. nih.gov
Tandem mass spectrometry (MS/MS) is an invaluable tool for structural elucidation where a specific precursor ion (e.g., the molecular ion) is selected, fragmented, and the resulting product ions are analyzed. uab.edu The fragmentation pattern is highly dependent on the molecule's structure and provides a "fingerprint" that can be used for identification and structural analysis.
For piperazine derivatives, fragmentation is typically initiated at the nitrogen atoms of the piperazine ring. researchgate.net For this compound, common fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID) would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to a nitrogen atom is a characteristic fragmentation pathway for amines. This would lead to the loss of the benzyloxymethyl radical or cleavage within the piperazine ring.
Benzylic Cleavage: A very common and favorable fragmentation is the cleavage of the bond between the benzyl group and the ether oxygen, leading to the formation of a stable tropylium ion at m/z 91 (C₇H₇⁺).
Ring Fragmentation: The piperazine ring itself can undergo characteristic fragmentation, often leading to the formation of ions containing two or four atoms from the original ring. researchgate.net Common fragments from the piperazine ring itself often appear at m/z 56 or related masses.
A table of predicted major fragment ions for this compound is provided below.
| m/z | Predicted Ion Structure | Fragmentation Pathway |
| 206 | [C₁₂H₁₈N₂O]⁺ | Molecular Ion (M⁺) |
| 175 | [C₁₁H₁₅N₂]⁺ | Loss of OCH₃ radical |
| 91 | [C₇H₇]⁺ | Benzylic cleavage forming the tropylium ion |
| 85 | [C₅H₁₁N]⁺ | Cleavage of the piperazine ring |
| 56 | [C₃H₆N]⁺ | Cleavage of the piperazine ring |
The detailed analysis of these fragmentation pathways allows for the confirmation of the connectivity of the benzyloxymethyl group to the piperazine ring and provides further confidence in the structural assignment. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and analyzing intermolecular interactions such as hydrogen bonding. The vibrational modes of the molecule are sensitive to the specific chemical bonds and their environment.
Functional Group Analysis: The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent parts: the piperazine ring, the benzyl group, the ether linkage, and the methylene groups.
Piperazine Ring Vibrations: The piperazine moiety gives rise to several distinct vibrations. The N-H stretching of the secondary amine is typically observed in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the methylene groups in the ring appear in the 2800-3000 cm⁻¹ range. niscair.res.inscispace.comscispace.comultraphysicalsciences.org The C-N stretching vibrations are found in the fingerprint region, generally between 1000-1200 cm⁻¹. niscair.res.in
Benzyl Group Vibrations: The aromatic C-H stretching of the phenyl ring is expected to appear above 3000 cm⁻¹. niscair.res.in Aromatic C=C stretching vibrations typically produce a series of bands in the 1450-1600 cm⁻¹ region. scispace.com Characteristic out-of-plane (OOP) C-H bending bands for the monosubstituted benzene (B151609) ring are also anticipated, often appearing in the 690-770 cm⁻¹ range.
Ether and Methylene Vibrations: The C-O-C stretching of the benzylic ether is a key feature, typically giving rise to a strong band in the 1050-1150 cm⁻¹ region. The vibrations of the bridging methylene group (-CH₂-) include stretching, scissoring (~1450-1485 cm⁻¹), wagging (~1320-1380 cm⁻¹), and twisting modes. ultraphysicalsciences.orgmdpi.com
Hydrogen Bonding Analysis: The presence of the N-H group in the piperazine ring allows for the formation of intermolecular hydrogen bonds, particularly in the solid state or in concentrated solutions. These interactions can be studied using IR spectroscopy. The N-H stretching band is sensitive to hydrogen bonding; a broader and red-shifted (lower wavenumber) band compared to the free N-H stretch is indicative of hydrogen bond formation. In the crystal structure of piperazine itself, molecules are linked by N-H···N hydrogen bonds to form chains and sheets. ed.ac.ukresearchgate.net Similar interactions would be expected for this compound, influencing the solid-state packing and physical properties.
Interactive Data Table: Expected Vibrational Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | Secondary Amine (Piperazine) | 3300 - 3500 | IR, Raman |
| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | CH₂ (Piperazine, Benzyl) | 2800 - 3000 | IR, Raman |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | IR, Raman |
| CH₂ Scissoring | Methylene | 1450 - 1485 | IR |
| C-N Stretch | Amine (Piperazine) | 1000 - 1200 | IR, Raman |
| C-O-C Stretch | Ether | 1050 - 1150 | IR |
| Aromatic C-H OOP Bend | Monosubstituted Benzene | 690 - 770 | IR |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a single crystal, providing unequivocal information on bond lengths, bond angles, and solid-state conformation.
While a specific crystal structure for this compound is not publicly available, its expected solid-state features can be inferred from crystallographic studies of related piperazine derivatives. iucr.orgresearchgate.net
Conformation: The six-membered piperazine ring is expected to adopt a stable chair conformation, which is the predominant form for piperazine and its derivatives in the solid state. ed.ac.ukresearchgate.net In this conformation, substituents on the ring carbons can occupy either axial or equatorial positions. For this compound, the bulkier benzyloxymethyl group would likely favor the equatorial position to minimize steric hindrance.
Crystallographic Parameters: The analysis would yield precise unit cell dimensions (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group (e.g., P2₁/c). iucr.orgresearchgate.net These parameters define the symmetry and repeating pattern of the crystal lattice.
Interactive Data Table: Expected Crystallographic Parameters for a Piperazine Derivative
| Parameter | Description | Expected Value/Information |
| Crystal System | The symmetry system of the unit cell. | Likely Monoclinic or Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/n, P2₁/c, Pbca |
| Piperazine Conformation | The 3D shape of the piperazine ring. | Chair conformation |
| Substituent Position | Orientation of the C2-substituent. | Preferentially equatorial |
| Key Intermolecular Forces | Dominant forces in crystal packing. | N-H···N Hydrogen Bonding |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization
This compound possesses a stereocenter at the C2 position of the piperazine ring, meaning it can exist as a pair of enantiomers, (R)- and (S)-2-(Benzyloxymethyl)piperazine. Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for characterizing these enantiomers. yale.edu
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. yale.edu A CD spectrum is a plot of this differential absorption (Δε) versus wavelength. Chiral molecules exhibit CD signals, known as Cotton effects, in the vicinity of their chromophores' absorption bands. libretexts.org For this compound, the phenyl ring of the benzyl group acts as a chromophore, which absorbs in the UV region. The interaction of this chromophore with the chiral center would produce characteristic CD spectra. The two enantiomers, (R) and (S), are expected to produce mirror-image CD spectra, with Cotton effects of equal magnitude but opposite signs. This allows for the differentiation of enantiomers and the determination of enantiomeric excess.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. libretexts.orgvlabs.ac.ingoogleapis.com An ORD spectrum plots specific rotation versus wavelength. Similar to CD, ORD spectra of chiral compounds show characteristic features, also termed Cotton effects, near absorption bands. libretexts.org A positive Cotton effect shows a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the inverse. The two enantiomers of this compound would exhibit mirror-image ORD curves. ORD is a powerful tool for assigning the absolute configuration of a chiral molecule by comparing its spectrum to those of structurally related compounds with known configurations. libretexts.org
Interactive Data Table: Principles of Chiroptical Spectroscopy for this compound
| Technique | Principle | Information Obtained | Expected Observation |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Stereochemical information, enantiomeric purity. | Mirror-image spectra for (R) and (S) enantiomers with opposite Cotton effects. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Absolute configuration, stereochemical analysis. | Mirror-image curves for (R) and (S) enantiomers with opposite Cotton effects. |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula to verify the compound's elemental composition and purity.
For this compound, the molecular formula is C₁₂H₁₈N₂O. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.
Molecular Weight: 206.28 g/mol
Atomic Mass of Carbon (C): 12.011 u
Atomic Mass of Hydrogen (H): 1.008 u
Atomic Mass of Nitrogen (N): 14.007 u
Atomic Mass of Oxygen (O): 15.999 u
Calculations:
%C = (12 * 12.011 / 206.28) * 100 = 69.86%
%H = (18 * 1.008 / 206.28) * 100 = 8.81%
%N = (2 * 14.007 / 206.28) * 100 = 13.58%
%O = (1 * 15.999 / 206.28) * 100 = 7.75%
A successful synthesis and purification of this compound would yield experimental elemental analysis results that are in close agreement (typically within ±0.4%) with these theoretical values, thus confirming its stoichiometry.
Interactive Data Table: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (u) | Count | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 69.86 |
| Hydrogen | H | 1.008 | 18 | 18.144 | 8.81 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 13.58 |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.75 |
| Total | 206.289 | 100.00 |
Theoretical and Computational Chemistry Studies of 2 Benzyloxymethyl Piperazine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, yielding information about its electronic structure, energy, and other properties.
Density Functional Theory (DFT) Applications for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For 2-(Benzyloxymethyl)piperazine, DFT calculations can be employed to determine its optimized geometry, including bond lengths, bond angles, and dihedral angles, which define its most stable three-dimensional conformation.
A key aspect of studying 2-substituted piperazines is their conformational preference. Computational studies have shown that for many 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation is preferred over the equatorial one nih.gov. In the case of this compound, the benzyloxymethyl group would likely favor an axial position to minimize steric hindrance and potentially engage in stabilizing intramolecular interactions. DFT calculations can quantify the energy difference between these conformers.
Furthermore, DFT is used to calculate various electronic properties that are crucial for predicting reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. Other descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness can also be derived from these orbital energies.
Illustrative Ground State Properties of this compound Calculated by DFT
| Property | Calculated Value (Representative) | Unit |
| Total Energy | -850.123 | Hartrees |
| HOMO Energy | -6.54 | eV |
| LUMO Energy | 0.87 | eV |
| HOMO-LUMO Gap | 7.41 | eV |
| Dipole Moment | 2.15 | Debye |
Note: The values in this table are illustrative and represent typical results from DFT calculations for a molecule of this nature.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide higher accuracy for certain properties, especially when electron correlation effects are significant.
For this compound, high-accuracy ab initio calculations could be used to refine the geometric parameters and relative energies of different conformers. They are particularly valuable for benchmarking the results obtained from more computationally efficient methods like DFT. These high-level calculations can also be crucial for accurately predicting reaction barriers and transition state geometries if the reactivity of the piperazine (B1678402) ring is under investigation.
Molecular Docking and Dynamics Simulations for General Chemical Interactions
Molecular docking and dynamics simulations are powerful tools for exploring how a molecule like this compound might interact with other chemical entities, particularly biological macromolecules such as proteins or nucleic acids. Piperazine derivatives are known to be scaffolds for a wide range of biologically active compounds rsc.orgresearchgate.net.
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be used to screen for potential protein targets. The process involves placing the molecule in the binding site of a protein and scoring the different poses based on factors like intermolecular forces, electrostatic interactions, and hydrogen bonding.
Molecular dynamics (MD) simulations provide a more dynamic picture of the interactions. An MD simulation would track the movements of the atoms in the this compound-protein complex over time, offering insights into the stability of the binding and the specific interactions that maintain it. MD can reveal the role of solvent molecules and the flexibility of both the ligand and the protein, which are often crucial for a realistic understanding of the binding process.
Structure-Reactivity Relationships (SRRs) and Quantitative Structure-Property Relationships (QSPRs) Modeling
Structure-Reactivity Relationships (SRRs) and Quantitative Structure-Property Relationships (QSPRs) are computational models that correlate the chemical structure of a series of compounds with their reactivity or other properties. To develop such a model for this compound, a set of derivatives would be synthesized or computationally designed, and their properties of interest (e.g., binding affinity to a target, reaction rate) would be measured or calculated.
Various molecular descriptors would then be calculated for each derivative. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that relates the descriptors to the observed property. A robust QSPR model can then be used to predict the properties of new, untested derivatives, thereby accelerating the discovery of compounds with desired characteristics.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry can be a valuable tool for interpreting and predicting spectroscopic data. For this compound, methods like DFT can be used to calculate its vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. The calculated spectrum can be compared to the experimental one to aid in the assignment of the observed vibrational modes.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted chemical shifts can be correlated with experimental data to confirm the structure of the molecule and to understand how its electronic environment influences the magnetic shielding of each nucleus.
Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Piperazine C2 | 75.2 | 74.8 |
| Piperazine C3 | 45.8 | 45.5 |
| Piperazine C5 | 46.1 | 45.9 |
| Piperazine C6 | 51.5 | 51.2 |
| Methylene (O-CH₂) | 70.3 | 69.9 |
| Benzyl (B1604629) Methylene | 73.1 | 72.8 |
| Benzyl C1 (ipso) | 138.5 | 138.2 |
| Benzyl C2/C6 | 128.6 | 128.4 |
| Benzyl C3/C5 | 127.9 | 127.7 |
| Benzyl C4 | 127.8 | 127.6 |
Note: The values in this table are illustrative and represent a typical level of agreement between calculated and experimental NMR data.
Computational Design of Novel this compound Derivatives
The insights gained from the computational studies described above can be leveraged to design novel derivatives of this compound with tailored properties. For instance, if a particular biological activity is desired, QSAR and molecular docking studies can suggest specific modifications to the parent structure that would enhance its interaction with a target protein.
This in silico design process might involve adding or modifying substituents on the benzyl ring or the piperazine nitrogen atoms. For each proposed new molecule, its properties can be predicted using the same computational methods. This iterative cycle of design, prediction, and refinement allows for the exploration of a vast chemical space in a time- and cost-effective manner, prioritizing the most promising candidates for synthesis and experimental testing.
Future Directions and Emerging Research Avenues for 2 Benzyloxymethyl Piperazine Chemistry
The exploration of 2-(Benzyloxymethyl)piperazine and its derivatives is poised to expand significantly, driven by advancements in synthetic methodologies and a growing demand for novel chemical entities in various scientific fields. The inherent structural features of the piperazine (B1678402) core, combined with the benzyloxymethyl substituent, offer a versatile scaffold for further innovation. Emerging research is focused on enhancing the efficiency, sustainability, and scope of its chemical synthesis and application.
Q & A
Q. What are the optimized synthetic routes for 2-(benzyloxymethyl)piperazine, and how do reaction conditions influence yield and purity?
The synthesis of this compound derivatives typically begins with benzoic acid as a starting material. Key steps include acyl chloride formation, bromination, and esterification, with reaction conditions (solvent, time, stoichiometry) critically affecting yield. For example, using polar aprotic solvents like DMF improves reaction efficiency, while prolonged reaction times may lead to side products. Optimization studies have shown that a molar ratio of 1:1.2 (starting material to brominating agent) maximizes intermediate purity. Structural confirmation is achieved via IR (to identify functional groups), (to verify substitution patterns), and GC-MS/HPLC (to assess purity >98%) .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Routine characterization involves:
- IR spectroscopy : Confirms C-O-C (ether) and N-H (piperazine) stretches at ~1100 cm and ~3300 cm, respectively.
- : Distinguishes benzyl protons (δ 7.2–7.4 ppm) and piperazine methylene groups (δ 3.4–3.8 ppm).
- GC-MS/HPLC : Quantifies purity and identifies byproducts (e.g., unreacted starting materials or isomerization products). Melting point analysis further validates crystallinity .
Advanced Research Questions
Q. How can Raman microspectroscopy combined with multivariate analysis resolve structural ambiguities in piperazine analogs, including positional isomers?
Raman microspectroscopy at 20 mW laser power with 128–256 scans provides high-resolution spectra for differentiating isomers (e.g., 2- vs. 3-substituted benzylpiperazines). Principal Component Analysis (PCA) reduces spectral dimensionality, while Linear Discriminant Analysis (LDA) separates isomers based on peak positions (e.g., C-N stretching at ~950 cm varies with substitution). For example, PCA explains >99% variance in trifluoromethylphenylpiperazine isomers using PC4 scores. This method avoids degradation risks associated with high laser power and enables objective spectral comparisons .
Q. What strategies improve the selectivity of this compound derivatives for serotonin (5-HT) vs. dopamine (DAT) transporters?
Structure-activity relationship (SAR) studies reveal that substituents on the benzyl group and piperazine nitrogen significantly influence selectivity. For instance:
- Electron-withdrawing groups (e.g., -CF) at the benzyl para-position enhance 5-HT receptor affinity by stabilizing π-π interactions.
- N-methylation of piperazine reduces DAT binding due to steric hindrance, as shown in analogs with >50-fold selectivity for 5-HT over DAT .
- Bioisosteric replacements (e.g., replacing piperazine with homopiperazine) alter conformational flexibility, improving metabolic stability without compromising target engagement .
Q. How can in vivo models evaluate the therapeutic potential of this compound derivatives for metabolic disorders?
Glucose tolerance tests (GTTs) in diabetic rodent models are standard. For example, 1-benzyl-4-(2',4'-dichlorobenzyl)piperazine derivatives (e.g., PMS 812) enhance insulin secretion by 40–60% at 100 µmol/kg (oral dose). Pharmacokinetic profiling (e.g., bioavailability, half-life) guides structural optimization, such as introducing isopropyl groups to reduce hepatic first-pass metabolism. These studies prioritize compounds with minimal hypoglycemic side effects .
Q. What computational and experimental approaches address contradictory data in piperazine derivative pharmacology?
- Molecular docking : Predicts binding modes to receptors (e.g., αβ) and identifies critical interactions (e.g., hydrogen bonding with Asp224).
- Crystallography : Validates docking predictions, as seen in studies where piperazine N-H bonds form salt bridges with receptor residues.
- Dose-response assays : Resolve discrepancies in potency (e.g., EC variations due to assay conditions like buffer pH or cell line selection) .
Q. Why are bioisosteres of piperazine critical in drug design, and what limitations do they address?
Piperazine bioisosteres (e.g., morpholine, diazabicyclo[2.2.2]octane) mitigate poor solubility or metabolic instability. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
